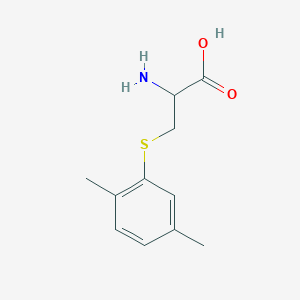
2-Amino-3-(2,5-dimethylphenyl)sulfanylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2,5-Diméthylbenzène)-L-cystéine: est un composé organique comportant un cycle benzénique substitué par deux groupes méthyle aux positions 2 et 5, et un groupement L-cystéine lié au cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du S-(2,5-diméthylbenzène)-L-cystéine implique généralement la réaction du 2,5-diméthylbenzène avec la L-cystéine dans des conditions spécifiques. Une méthode courante est la réaction de substitution nucléophile où le groupe thiol de la L-cystéine attaque le cycle benzénique, conduisant à la formation du produit souhaité. Les conditions réactionnelles impliquent souvent l'utilisation d'un solvant approprié, tel que l'éthanol ou l'eau, et peuvent nécessiter la présence d'un catalyseur pour faciliter la réaction.
Méthodes de production industrielle: La production industrielle du S-(2,5-diméthylbenzène)-L-cystéine peut impliquer des méthodes plus évolutives et efficaces, telles que la synthèse en flux continu ou l'utilisation de biocatalyseurs. Ces méthodes visent à optimiser le rendement et la pureté tout en minimisant l'impact environnemental et les coûts de production.
Analyse Des Réactions Chimiques
Types de réactions: Le S-(2,5-diméthylbenzène)-L-cystéine peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe thiol peut être oxydé pour former des disulfures ou des acides sulfoniques.
Réduction: Le composé peut être réduit pour former des thiols ou d'autres formes réduites.
Réactifs et conditions communes:
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène (H₂O₂) et le permanganate de potassium (KMnO₄).
Réduction: Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont souvent utilisés.
Substitution: Des réactifs comme les halogènes (par exemple, le brome, le chlore) et des catalyseurs tels que les acides de Lewis (par exemple, le chlorure d'aluminium) sont couramment utilisés.
Principaux produits:
Oxydation: Disulfures, acides sulfoniques.
Réduction: Thiols, composés aromatiques réduits.
Substitution: Dérivés benzéniques halogénés, autres composés aromatiques substitués.
Applications de la recherche scientifique
Le S-(2,5-diméthylbenzène)-L-cystéine a un large éventail d'applications dans la recherche scientifique:
Chimie: Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie: Étudié pour son rôle potentiel dans les systèmes biologiques, y compris ses interactions avec les protéines et les enzymes.
Médecine: Investigé pour ses propriétés thérapeutiques potentielles, telles que l'activité antioxydante et son rôle dans le développement de médicaments.
Industrie: Utilisé dans la production de produits chimiques et de matériaux spécialisés ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du S-(2,5-diméthylbenzène)-L-cystéine implique son interaction avec des cibles moléculaires telles que les enzymes et les protéines. Le groupe thiol du groupement cystéine peut former des liaisons covalentes avec les sites actifs des enzymes, inhibant ou modifiant potentiellement leur activité. De plus, le cycle benzénique peut participer à des interactions π-π avec les résidus aromatiques des protéines, influençant davantage les effets biologiques du composé.
Applications De Recherche Scientifique
S-(2,5-Dimethylbenzene)-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as antioxidant activity and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of S-(2,5-Dimethylbenzene)-L-cysteine involves its interaction with molecular targets such as enzymes and proteins. The thiol group of the cysteine moiety can form covalent bonds with the active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires:
2,5-Diméthylbenzène: Un composé aromatique plus simple présentant des caractéristiques structurales similaires mais sans le groupement cystéine.
L-Cystéine: Un acide aminé avec un groupe thiol, couramment trouvé dans les protéines et les enzymes.
S-Benzyl-L-cystéine: Un composé avec un groupe benzyle lié au groupement cystéine, similaire en structure mais avec des substituants différents sur le cycle benzénique.
Unicité: Le S-(2,5-diméthylbenzène)-L-cystéine est unique en raison de la présence à la fois du cycle 2,5-diméthylbenzène et du groupement L-cystéine. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C11H15NO2S |
|---|---|
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
2-amino-3-(2,5-dimethylphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H15NO2S/c1-7-3-4-8(2)10(5-7)15-6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) |
Clé InChI |
RVIJBOOOWCCQCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)SCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















